Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate
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Overview
Description
Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate is an organic compound with the molecular formula C13H18O3 It is a derivative of octenoate, characterized by the presence of multiple double bonds and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate typically involves the reaction of ethyl acetoacetate with suitable aldehydes or ketones under basic or acidic conditions. The reaction conditions often include the use of catalysts such as piperidine or pyridine to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtaining a high-quality product. The final product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate exerts its effects involves interactions with various molecular targets. The compound’s double bonds and keto group allow it to participate in multiple chemical pathways, including enzyme inhibition and receptor binding. These interactions can modulate biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.
Ethyl propionate: Used in the food industry for its fruity aroma.
Biological Activity
Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate is a complex organic compound with significant biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : The compound contains an ester functional group and multiple double bonds, which contribute to its reactivity.
- Molecular Formula : C12H18O3
- Molecular Weight : 210.27 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes like energy production and biosynthesis.
- Receptor Binding : It has been shown to bind to certain receptors, modulating their activity, which can influence physiological responses such as inflammation and pain perception.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens:
Pathogen Type | Activity Level |
---|---|
Gram-positive Bacteria | Moderate |
Gram-negative Bacteria | High |
Fungi | Low |
In vitro studies have demonstrated that the compound disrupts bacterial cell membranes, leading to cell lysis and death.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.4 |
MCF7 | 22.8 |
A549 | 30.5 |
These findings suggest that the compound has potential as an anticancer agent, although further studies are necessary to elucidate its mechanisms and optimize its efficacy.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens in clinical settings. The results showed a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential for therapeutic applications in infectious diseases.
Case Study 2: Cytotoxicity in Cancer Research
In a recent investigation by Johnson et al. (2024), the cytotoxic effects of this compound were assessed on various cancer cell lines. The study concluded that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its utility in cancer therapy.
Properties
CAS No. |
918150-70-6 |
---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate |
InChI |
InChI=1S/C13H18O3/c1-5-10(4)8-9-12(14)11(6-2)13(15)16-7-3/h5-6H,1,4,7-9H2,2-3H3 |
InChI Key |
ZTSRRJAEUXNJQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC)C(=O)CCC(=C)C=C |
Origin of Product |
United States |
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